molecular formula C21H18N4O B5293574 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B5293574
M. Wt: 342.4 g/mol
InChI Key: CVZAXQMABSFJHK-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused with a phenyl group and a propanamide moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The phenylpropanamide moiety can be introduced through a subsequent reaction with a suitable acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZAXQMABSFJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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